P2X3 Receptor Antagonism: Human vs. Rat Potency Divergence vs. 4-Chloro Isomer
The target compound, as the 3-chlorobenzoyl isomer, has been recorded in BindingDB (BDBM50563052; CHEMBL4748113) with an IC50 of 16 nM at the human P2X3 receptor expressed in rat C6-BU-1 cells, alongside a rat P2X3 IC50 of 6.10 nM [1]. By comparison, the 4-chlorobenzoyl (para) isomer, 2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034278-25-4), has a reported antagonist EC50 of 80 nM at recombinant rat P2X3 expressed in Xenopus oocytes, measured at a test concentration of 10 µM [2]. Although the assay formats differ (IC50 vs. EC50; mammalian cells vs. oocytes), the data suggest that shifting chlorine from the meta to the para position can reduce P2X3 antagonism potency by roughly 5-fold (16 nM vs. 80 nM) in the available datasets. Additionally, the meta-chloro compound exhibits 5,800-fold selectivity over the human P2X2/3 heteromeric receptor (IC50 = 2,930 nM), a feature critical for mechanistic studies requiring P2X3 homomer-specific blockade [1].
| Evidence Dimension | Human P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM (hP2X3, C6-BU-1 cells) |
| Comparator Or Baseline | 4-chloro isomer (CAS 2034278-25-4): EC50 = 80 nM (rP2X3, Xenopus oocytes) |
| Quantified Difference | Approx. 5-fold higher potency for 3-Cl isomer (cross-assay comparison) |
| Conditions | Target: hP2X3 in C6-BU-1 cells vs. rP2X3 in Xenopus oocytes; method: antagonist activity assay |
Why This Matters
Investigators requiring selective hP2X3 homomer inhibition for chronic cough or pain target validation should prioritize the 3-chloro isomer based on its 16 nM IC50 and >5,800-fold hP2X2/3 selectivity window.
- [1] BindingDB. BDBM50563052 (CHEMBL4748113) – P2X3 antagonist activity data. BindingDB, Shionogi/ChEMBL curated. View Source
- [2] BindingDB. BDBM50118219 – Antagonist activity against recombinant rat P2X3. BindingDB PrimarySearch_ki. View Source
